molecular formula C12H6BrClO B017733 2-Bromo-1-chlorodibenzofuran CAS No. 109264-70-2

2-Bromo-1-chlorodibenzofuran

Cat. No. B017733
M. Wt: 281.53 g/mol
InChI Key: QNOATYJSPILKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-chlorodibenzofuran (BCDF) is a chemical compound that belongs to the dibenzofuran family. It is a halogenated organic compound that has been used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-chlorodibenzofuran is not fully understood, but it is believed to be similar to that of PCDFs. PCDFs are known to bind to the aryl hydrocarbon receptor (AhR), a nuclear receptor that regulates gene expression. Binding of PCDFs to AhR leads to the activation of various cellular pathways, including the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.

Biochemical And Physiological Effects

2-Bromo-1-chlorodibenzofuran has been shown to induce the expression of cytochrome P450 enzymes in various animal models, indicating that it has the potential to affect the metabolism of xenobiotics. Additionally, 2-Bromo-1-chlorodibenzofuran has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. However, the exact biochemical and physiological effects of 2-Bromo-1-chlorodibenzofuran are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Bromo-1-chlorodibenzofuran in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Bromo-1-chlorodibenzofuran has been used as a reference material for the analysis of PCDFs in environmental samples, which can help to improve the accuracy and reliability of analytical methods. However, one limitation of using 2-Bromo-1-chlorodibenzofuran is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Bromo-1-chlorodibenzofuran. One area of interest is the development of new analytical methods for the detection and quantification of 2-Bromo-1-chlorodibenzofuran in environmental samples. Another area of interest is the elucidation of the mechanism of action of 2-Bromo-1-chlorodibenzofuran, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to understand the long-term effects of 2-Bromo-1-chlorodibenzofuran exposure on human health and the environment.
Conclusion:
In conclusion, 2-Bromo-1-chlorodibenzofuran is a halogenated organic compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Bromo-1-chlorodibenzofuran in scientific research and its impact on human health and the environment.

Synthesis Methods

The synthesis of 2-Bromo-1-chlorodibenzofuran involves a series of chemical reactions. The starting material for the synthesis is dibenzofuran, which undergoes bromination and chlorination to yield 2-Bromo-1-chlorodibenzofuran. The reaction is carried out in the presence of a catalyst, such as iron or copper, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.

Scientific Research Applications

2-Bromo-1-chlorodibenzofuran has been used in scientific research for various purposes, including as a probe for studying the metabolism of polychlorinated dibenzofurans (PCDFs) in animals and humans. It has also been used as a model compound for studying the environmental fate and transport of PCDFs in soil and water. Additionally, 2-Bromo-1-chlorodibenzofuran has been used as a reference material for the analysis of PCDFs in environmental samples.

properties

CAS RN

109264-70-2

Product Name

2-Bromo-1-chlorodibenzofuran

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

2-bromo-1-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H

InChI Key

QNOATYJSPILKHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br

Other CAS RN

109264-70-2

synonyms

MONOBROMO-MONOCHLORODIBENZOFURAN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.